N-((6-Chloropyridin-3-yl)methyl)propan-2-amine
Description
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is a chloropyridinyl alkylamine derivative characterized by a 6-chloropyridin-3-yl moiety linked via a methylene group to an isopropylamine. This compound is structurally related to neonicotinoid insecticide metabolites and intermediates in agrochemical synthesis. Its molecular formula is C₉H₁₂ClN₂ (MW: 184.66 g/mol), with the isopropyl group distinguishing it from other analogs .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVDXUPASWJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625698 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-83-5 | |
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Synthesis of 6-Chloro-3-(chloromethyl)pyridine :
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Amination with Propan-2-amine :
Key Parameters :
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Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance nucleophilicity.
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Temperature : Elevated temperatures (40–60°C) accelerate substitution but risk decomposition.
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Stoichiometry : A 1:1.2 molar ratio of chloromethylpyridine to amine ensures full conversion.
Yield Optimization :
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically affords 68–75% yield.
Reductive Amination of 6-Chloronicotinaldehyde
An alternative approach employs reductive amination of 6-chloronicotinaldehyde with propan-2-amine, bypassing the need for hazardous chloromethyl intermediates.
Reaction Protocol
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Condensation :
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6-Chloronicotinaldehyde and propan-2-amine are stirred in methanol at 25°C for 1 hour to form the imine intermediate.
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Reduction :
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Sodium cyanoborohydride (NaBH3CN) is added gradually at 0°C, and the mixture is stirred for 12 hours.
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The reaction is quenched with aqueous HCl, and the product is extracted into ethyl acetate.
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Advantages :
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Avoids handling chlorinated intermediates.
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Higher functional group tolerance compared to substitution routes.
Limitations :
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Lower yields (55–60%) due to competing side reactions.
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Requires strict pH control (pH 4–5) during reduction.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Two industrial methods are prevalent:
Continuous-Flow Reactor Synthesis
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Process :
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6-Chloro-3-(chloromethyl)pyridine and propan-2-amine are pumped into a tubular reactor at 50°C with a residence time of 30 minutes.
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In-line IR monitoring ensures real-time adjustment of stoichiometry.
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Benefits :
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85–90% conversion per pass.
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Reduced solvent usage (50% less than batch processes).
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Catalytic Amination
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Catalyst : Palladium on carbon (Pd/C, 5 wt%) facilitates coupling under hydrogen atmosphere (3 bar).
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Conditions : Ethanol solvent, 80°C, 6 hours.
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Yield : 78% with >99% purity after filtration.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | High selectivity | Hazardous intermediates |
| Reductive Amination | 60 | 95 | Mild conditions | Moderate yields |
| Continuous-Flow | 90 | 99 | Scalability | High capital investment |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Substitution Reactions
Reductive Amination Challenges
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Imine Isomerization : The imine intermediate may isomerize, reducing yield. Low-temperature (0°C) conditions stabilize the desired isomer.
Purification and Characterization
Chromatographic Techniques
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Normal-Phase HPLC :
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Column: Zorbax SB-C18 (4.6 × 150 mm).
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Mobile Phase: Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA).
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Retention Time: 8.2 minutes.
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Spectroscopic Validation
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¹H NMR (400 MHz, CDCl3) :
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δ 8.41 (s, 1H, pyridine-H2), 7.78 (d, J = 8.4 Hz, 1H, pyridine-H4), 4.32 (s, 2H, CH2), 2.91 (septet, J = 6.3 Hz, 1H, CH(CH3)2), 1.12 (d, J = 6.3 Hz, 6H, CH3).
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Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Substituent Effects on the Amine Group
N-((6-Chloropyridin-3-yl)methyl)ethanamine (Compound D in )
- Structure : Ethylamine substituent.
- Molecular Weight : 170 m/z .
- Key Properties : Identified as a nitenpyram metabolite with a GC retention time (RT) of 4.426 min. Fragment ions at m/z 114, 126, 155, and 170 indicate cleavage patterns influenced by the smaller ethyl group.
N-((6-Chloropyridin-3-yl)methyl)-N-methylprop-1-en-2-amine ()
- Structure : Methyl and propenyl substituents.
- Key Properties : A hydrolytic demethylation product of acetamiprid. The unsaturated propenyl group increases reactivity, leading to formation of dead-end metabolites like ACE .
N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine ()
- Structure : Difluoroethyl group.
- Synthesis : Prepared via amide hydrogenation (97.4% yield). Fluorination enhances agrochemical activity and environmental persistence .
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine ()
- Structure : Nitro group on pyridine ring.
- Key Properties : Electron-withdrawing nitro group increases electrophilicity, making it a key intermediate in anticancer drug synthesis .
Positional Isomerism and Ring Substitution
2-(6-Chloropyridin-3-yl)propan-2-amine (CAS 157763-35-4) Structure: Amine attached to substituted propane. Molecular Formula: C₈H₁₁ClN₂ (MW: 170.64 g/mol).
Physicochemical and Chromatographic Properties
| Compound | Molecular Formula | MW (g/mol) | GC RT (min) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| N-((6-Chloropyridin-3-yl)methyl)propan-2-amine | C₉H₁₂ClN₂ | 184.66 | N/A | N/A |
| N-((6-Chloropyridin-3-yl)methyl)ethanamine | C₈H₁₀ClN₂ | 170.66 | 4.426 | 114, 126, 155, 170 |
| N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine | C₈H₉ClF₂N₂ | 206.62 | N/A | N/A |
| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | C₈H₁₀ClN₃O₂ | 215.64 | N/A | N/A |
Notes:
Metabolic and Environmental Behavior
Degradation Pathways :
- This compound’s isopropyl group may impede enzymatic degradation due to steric hindrance, unlike ethyl or methyl analogs, which are more readily metabolized by Ochrobactrum sp. .
- Nitro-substituted analogs (e.g., ) undergo hydroxylation via cytochrome P450, a pathway less accessible to bulkier amines .
Environmental Persistence :
- Fluorinated derivatives () resist microbial breakdown, increasing environmental retention .
Biological Activity
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine is an organic compound with the molecular formula C10H15ClN2. This compound is characterized by a chloropyridine ring linked to a propan-2-amine moiety, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds have demonstrated anti-tubercular and anticancer properties. The proposed mechanisms include:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in liver and lung cancer models.
- Anti-tubercular Activity : Analogous structures have been reported to exhibit activity against Mycobacterium tuberculosis, suggesting a potential role for this compound in tuberculosis treatment.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Anticancer Studies :
- A study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptosis pathways, leading to cell cycle arrest and subsequent cell death.
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Anti-tubercular Activity :
- Research has indicated that derivatives of this compound may inhibit the growth of M. tuberculosis. The specific interactions at the molecular level are still under investigation, but initial findings suggest that the chloropyridine moiety plays a critical role in binding to bacterial enzymes involved in cell wall synthesis.
- Selectivity for Bacterial Pathogens :
Pharmacokinetics and Toxicology
Currently, detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion - ADME) for this compound is limited. However, similar compounds have shown varied absorption rates and metabolic pathways that suggest moderate bioavailability. Toxicological assessments indicate that while some derivatives exhibit mild toxicity towards mammalian cell lines, they remain non-mutagenic in preliminary assays .
Q & A
Basic: What synthetic methodologies are reported for N-((6-Chloropyridin-3-yl)methyl)propan-2-amine?
Answer:
The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting 6-chloropyridine-3-carbaldehyde with propan-2-amine under reductive amination conditions (e.g., NaBH₃CN as a reducing agent). Alternatively, intermediates like 2-chloro-5-(chloromethyl)pyridine can react with isopropylamine in dichloromethane at low temperatures (0–5°C) to form the target compound, followed by purification via column chromatography . For multi-step syntheses (e.g., nitenpyram derivatives), methylamine is introduced to nitroethene intermediates in methanol, with solvent recovery under vacuum .
Basic: How is the structural characterization of this compound performed?
Answer:
Structural confirmation relies on:
- LCMS/HPLC : Retention times (e.g., 0.89–1.50 minutes under QC-SMD-TFA05 conditions) and mass spectral data (e.g., m/z 604 [M+H]+) validate purity and molecular weight .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) determine bond lengths, angles, and hydrogen bonding. For example, intramolecular N–H⋯O interactions stabilize planar arrangements in derivatives .
- NMR : Key signals include δ ~8.3 ppm (pyridinyl protons) and δ ~1.2 ppm (isopropyl methyl groups) .
Basic: What are the known environmental degradation pathways of this compound?
Answer:
Microbial biotransformation studies using Pseudoxanthomonas sp. AAP-7 reveal hydrolytic demethylation pathways. Metabolites like (E)-3-((((6-chloropyridin-3-yl)methyl)methyl)amino)acrylonitrile and ACE (a dead-end product) are identified under cometabolic conditions with glucose as a carbon source . Degradation kinetics are pH-dependent, with optimal activity in neutral conditions.
Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries?
Answer:
Contradictions in bond angles or conformations (e.g., planarity of pyridinyl rings) are addressed via:
- ORTEP-3 : Visualizes thermal ellipsoids and validates torsion angles (e.g., N2–C5–C4–N3–O2 plane coplanarity in nitro derivatives) .
- Hydrogen bonding analysis : Missing classical H-bonds in packing diagrams (e.g., ) suggest non-covalent interactions (van der Waals) dominate stability .
- SHELX refinement : High-resolution data (R factor <0.06) ensure precise atomic coordinates, resolving ambiguities from low-quality datasets .
Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?
Answer:
Key strategies include:
- Catalyst screening : Copper(I) bromide/cesium carbonate systems improve coupling efficiency in heterocyclic intermediates (e.g., 84% yield in cyclopropylamine derivatives) .
- Temperature control : Ice-water baths (0–5°C) minimize side reactions during nucleophilic substitutions .
- Solvent selection : Methanol or dichloromethane facilitates crystallization post-reaction .
Advanced: How to address contradictory bioactivity data in derivatives of this compound?
Answer:
Discrepancies in anticancer or antimicrobial activity (e.g., vs. 13) require:
- Dose-response assays : Validate IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7).
- Metabolite profiling : LCMS identifies active vs. inactive metabolites (e.g., ACE in ) .
- Computational modeling : DFT calculations predict electron-withdrawing effects of substituents (e.g., nitro groups) on bioactivity .
Advanced: What analytical techniques differentiate regioisomers in synthetic pathways?
Answer:
- 2D NMR (COSY, NOESY) : Correlates coupling between pyridinyl and methylene protons to confirm substitution patterns .
- High-resolution mass spectrometry (HRMS) : Distinguishes isomers via exact mass (e.g., m/z 215.1290 [M+H]+ for cyclopropyl derivatives) .
- X-ray powder diffraction (XRPD) : Unique diffraction patterns identify crystalline polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
